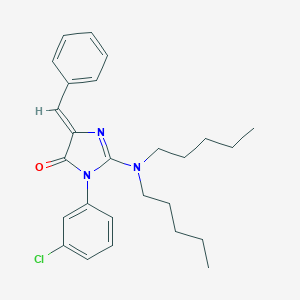
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one (CL-218,872) is a synthetic compound that belongs to the imidazoline class of compounds. It has been extensively studied for its potential use as a drug for the treatment of various medical conditions. The compound has been found to have a wide range of pharmacological properties, including analgesic, anti-inflammatory, and antihypertensive effects.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one is not fully understood. However, it is believed to act by binding to imidazoline receptors in the brain and peripheral tissues. Imidazoline receptors are involved in the regulation of blood pressure, pain perception, and inflammation. By binding to these receptors, this compound is thought to modulate the activity of various neurotransmitters and neuropeptides, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, and to lower blood pressure in animal models of hypertension. The compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is that it has been extensively studied and its synthesis method is well-established. This allows for consistent and reproducible results. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are many potential future directions for the use of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one. One area of research is the development of new drugs based on the structure of this compound, which may have improved pharmacological properties. Another area of research is the investigation of the compound's effects on other medical conditions, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the development of more targeted drugs with fewer side effects.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one involves the reaction of 3-chlorobenzaldehyde with dipentylamine and benzylidene-malononitrile in the presence of a base. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-2-(dipentylamino)-4-benzylidene-2-imidazoline-5-one has been extensively studied for its potential use as a drug for the treatment of various medical conditions. It has been found to have analgesic effects in animal models of pain, and has been shown to be effective in reducing inflammation in animal models of arthritis. The compound has also been found to have antihypertensive effects in animal models of hypertension.
Propiedades
Fórmula molecular |
C26H32ClN3O |
|---|---|
Peso molecular |
438 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipentylamino)imidazol-4-one |
InChI |
InChI=1S/C26H32ClN3O/c1-3-5-10-17-29(18-11-6-4-2)26-28-24(19-21-13-8-7-9-14-21)25(31)30(26)23-16-12-15-22(27)20-23/h7-9,12-16,19-20H,3-6,10-11,17-18H2,1-2H3/b24-19- |
Clave InChI |
RFFPEWJSLZLZIC-CLCOLTQESA-N |
SMILES isomérico |
CCCCCN(CCCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCCN(CCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canónico |
CCCCCN(CCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295875.png)
